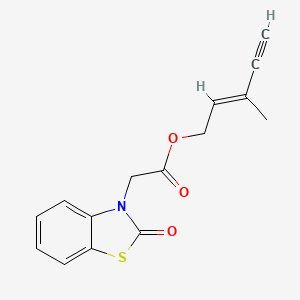![molecular formula C23H24N2 B5368015 2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline, commonly known as PVQ, is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of tubulin polymerization and has been studied extensively for its potential applications in cancer therapy.
作用機序
PVQ inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, PVQ inhibits cell division and induces apoptosis in cancer cells. In addition, PVQ has been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
PVQ has been shown to have a low toxicity profile and does not affect the viability of normal cells. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, PVQ has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
PVQ has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile, making it suitable for in vitro and in vivo studies. In addition, PVQ has been shown to have a potent anticancer activity against a wide range of cancer cell lines. However, PVQ has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. In addition, the mechanism of action of PVQ is not fully understood, which limits its potential applications in cancer therapy.
将来の方向性
PVQ has great potential for further research and development. Some of the future directions for PVQ include:
1. Optimization of synthesis method to improve the yield and purity of PVQ.
2. Development of water-soluble derivatives of PVQ for in vivo studies.
3. Investigation of the mechanism of action of PVQ to improve its potential applications in cancer therapy.
4. Evaluation of the pharmacokinetics and pharmacodynamics of PVQ in animal models.
5. Combination therapy of PVQ with other anticancer agents to enhance its efficacy.
6. Investigation of the potential applications of PVQ in other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
PVQ is a potent inhibitor of tubulin polymerization and has great potential for further research and development. It has been extensively studied for its potential applications in cancer therapy and has been shown to have a low toxicity profile and potent anticancer activity. However, further research is needed to fully understand the mechanism of action of PVQ and to optimize its potential applications in cancer therapy and other diseases.
合成法
PVQ can be synthesized using a simple one-pot reaction. The synthesis involves the condensation of 4-(1-piperidinylmethyl)benzaldehyde with 2-acetyl-1,2,3,4-tetrahydroquinoline in the presence of a base catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography to obtain pure PVQ.
科学的研究の応用
PVQ has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. PVQ exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. In addition, PVQ has been shown to induce apoptosis, a programmed cell death, in cancer cells.
特性
IUPAC Name |
2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-4-16-25(17-5-1)18-20-10-8-19(9-11-20)12-14-22-15-13-21-6-2-3-7-23(21)24-22/h2-3,6-15H,1,4-5,16-18H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHPZGYPKSZHCM-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
![2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5367955.png)
![4-[(isopropyl{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B5367958.png)


![3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)
![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)
![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)
hydrazone](/img/structure/B5368033.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)